molecular formula C5H13N3O2S B3076935 N-methylpiperazine-1-sulfonamide CAS No. 1042643-66-2

N-methylpiperazine-1-sulfonamide

Cat. No.: B3076935
CAS No.: 1042643-66-2
M. Wt: 179.24 g/mol
InChI Key: HCDSYEBRPDDECJ-UHFFFAOYSA-N
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Description

N-methylpiperazine-1-sulfonamide is a chemical compound featuring a piperazine core substituted with a methyl group and a sulfonamide group. This structure makes it a valuable synthon and building block in medicinal chemistry and drug discovery research. The piperazine-sulfonamide hybrid scaffold is of significant interest in the design of novel bioactive molecules. Piperazine sulfonamide derivatives have been identified as key structural motifs in pharmaceuticals and investigational compounds, demonstrating a wide range of pharmacological activities. Research highlights the application of this core structure in the development of HIV-1 protease inhibitors, where it functions as a novel aspartate binding group, contributing to increased enzyme binding affinity and antiviral activity . More broadly, sulfonylpiperazine hybrids are explored for diverse biological applications, including potential anticancer, antibacterial, and anticonvulsant agents, as established in structure-activity relationship (SAR) studies and structure-based drug design . The integration of the sulfonamide moiety, often used as a bioisostere for carboxylic acids, can influence key properties like hydrolytic stability and hydrogen bonding capacity, which are critical for optimizing drug-target interactions . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can employ this compound as a versatile intermediate to synthesize and optimize new chemical entities for various pre-clinical research programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylpiperazine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O2S/c1-6-11(9,10)8-4-2-7-3-5-8/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDSYEBRPDDECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)N1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Elucidation for N Methylpiperazine 1 Sulfonamide Derivatives

Positional and Substituent Effects on Biological Activity

The nitrogen atom of the sulfonamide group serves as a key point for introducing structural diversity. The nature of the group attached to the sulfonyl moiety directly influences the electronic and steric properties of the molecule. Research involving the reaction of a piperazine (B1678402) core with various sulfonyl chlorides demonstrates that both alkyl and substituted aryl groups can be appended. hilarispublisher.com This allows for the systematic probing of the binding pocket of a target enzyme or receptor. For instance, in a series of imidazo[1,2-b]pyridazine (B131497) derivatives incorporating a piperazine sulfonamide linker, modifications were made by reacting the piperazine nitrogen with different sulfonyl chlorides, leading to a range of derivatives with varying biological profiles. hilarispublisher.com

Table 1: Examples of Modifications at the Sulfonamide Nitrogen An interactive data table is available below.

R Group (Attached to -SO2-) Resulting Moiety Reference
4-methylphenyl 4-Methylbenzenesulfonamide hilarispublisher.com
4-fluorophenyl 4-Fluorobenzenesulfonamide nih.gov
Phenyl Benzenesulfonamide nih.gov

The piperazine ring itself offers multiple sites for substitution, primarily the second nitrogen atom (N4). The substituent at this position can significantly impact the molecule's interaction with biological targets. In a study of sulfonamides designed as carbonic anhydrase inhibitors, a series of derivatives were synthesized with a 4-N-substituted piperazine fragment. nih.gov The results showed that varying the substituent at this position led to potent, low nanomolar inhibitors against several human carbonic anhydrase (hCA) isoforms. nih.gov Depending on the target, leaving the piperazine ring unsubstituted can sometimes be beneficial for activity, while in other cases, the addition of groups like a methyl substituent enhances potency. nih.gov For example, against certain cancer cell lines, piperazine and methylpiperazine substituted derivatives showed higher antiproliferative potency than analogs with morpholine (B109124) or pyrrolidine (B122466) rings. nih.gov

Table 2: Effect of Piperazine Ring Substituents on Carbonic Anhydrase Inhibition An interactive data table is available below.

Substituent at Piperazine N4 Target Isoform Activity Reference
4-fluorophenylureido hCA I, II, IX, XII Low nanomolar inhibition nih.gov
Phenylureido hCA I, II, IX, XII Potent inhibition nih.gov
Methyl HepG2 cell line Higher antiproliferative potency nih.gov

The aromatic or heteroaromatic group attached to the sulfonamide is a major determinant of biological activity. SAR studies consistently show that the nature of this ring and its substituents are critical. For instance, research on a series of benzenesulfonamides revealed that a 4-chloro substitution on the benzene (B151609) ring resulted in effective activity, which was significantly reduced when other substituents like hydrogen, methyl, or methoxy (B1213986) groups were present. nih.gov This suggests a specific interaction, possibly with a hydrophobic pocket in the target protein, that accommodates the chlorine atom. Similarly, the antifungal activity of certain complex molecules was found to be highly dependent on their aromatic substructures. nih.gov In another study, derivatives bearing a 4-(5-chloro-2-methoxybenzamido)benzene-1-sulfonyl group were found to be more active than simpler analogs, indicating that larger, more complex aromatic systems can enhance biological effects. researchgate.net

Table 3: Influence of Aromatic Moiety Substitution on Biological Activity An interactive data table is available below.

Aromatic Moiety Substitution Effect on Activity Reference
Benzene 4-Chloro Effective activity nih.gov
Benzene Hydrogen, Methyl, Methoxy Significantly reduced activity nih.gov
Benzene 4-(5-chloro-2-methoxybenzamido) Increased activity researchgate.net

Bioisosteric Modifications of the Sulfonamide Group

Bioisosterism, the strategy of replacing one functional group with another that retains similar physicochemical or biological properties, is a powerful tool in drug design. nih.gov The N-acylsulfonamide group, a related acidic moiety, is frequently used as a bioisostere for carboxylic acids. cardiff.ac.uk The principles derived from these studies can be applied to N-methylpiperazine-1-sulfonamide. Replacing the sulfonamide group with a suitable surrogate can modulate key properties like acidity (pKa), lipophilicity (logD), and solubility, which can be crucial during lead optimization. cardiff.ac.uknih.gov

Potential Bioisosteric Replacements for the Sulfonamide Moiety:

5-membered Heterocycles: Groups like isoxazoles and 1,2,3-triazoles can mimic some of the electronic and steric features of the sulfonamide group. cardiff.ac.uk

Oxetane (B1205548) Ring: An oxetane ring can be used as a surrogate to alter the vector and presentation of substituents while maintaining a degree of polarity. cardiff.ac.uk

Sulfuric Diamide: This modification can provide an alternative geometry and hydrogen bonding pattern compared to the parent sulfonamide. cardiff.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov This approach allows for the prediction of the activity of novel, yet-to-be-synthesized derivatives, thereby rationalizing the drug design process. researchgate.net

For sulfonamide derivatives, QSAR studies typically involve calculating a variety of molecular descriptors using methods like Density Functional Theory (DFT). nih.gov These descriptors quantify various aspects of the molecule's structure and properties.

Commonly Used Descriptors in Sulfonamide QSAR Studies:

Thermodynamic Descriptors: Such as heat of formation. nih.gov

Electronic Descriptors: Including the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, electronegativity, and partial negative surface area. nih.govresearchgate.netnih.gov

Spatial/Steric Descriptors: Such as the area of the molecular shadow in different planes. nih.gov

These descriptors are then used to build a mathematical model, often through multiple linear regression, that links them to the observed biological activity (e.g., IC50 or Ki values). nih.govmdpi.com A statistically significant QSAR model, validated by methods like leave-one-out cross-validation (q²), can offer powerful predictive insights. nih.govresearchgate.net For example, QSAR studies on sulfonamide inhibitors have suggested that electron-withdrawing substituents on the aromatic ring increase binding affinity towards the target, while bulky substituents may be detrimental to inhibitory activity. researchgate.net Such models provide a theoretical framework that explains how specific structural features influence activity and guides the design of more potent compounds.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing a static model of the intermolecular complex. mdpi.com This technique is instrumental in drug design, allowing for the screening of large compound libraries and the detailed analysis of ligand-protein interactions. nih.gov

Binding Site Analysis and Interaction Mapping

Through molecular docking, researchers can visualize and analyze the binding site of a target protein, mapping the key interactions that contribute to ligand binding. For instance, in the study of anticancer agents, docking simulations of sulfonamide derivatives into the active sites of enzymes like carbonic anhydrase (CA) II, CAIX, and CAXII have revealed crucial binding modes. researchgate.netmdpi.com These studies often show the sulfonamide group forming hydrogen bonds with key residues and coordinating with metal ions, such as the zinc ion in the active site of carbonic anhydrases. mdpi.com Similarly, in the development of inhibitors for phosphoinositol 3-kinases (PI3Kα), docking studies have been used to understand the interactions of sulfonamide-triazine hybrids within the enzyme's binding pocket. researchgate.net The ability to map these interactions, including hydrogen bonds and π-π stacking, is vital for optimizing the potency and selectivity of inhibitor compounds. mdpi.commdpi.com

Table 1: Key Interactions of Sulfonamide Derivatives in Molecular Docking Studies
Target ProteinInteracting Residues/FeaturesType of InteractionReference
Carbonic Anhydrase II (hCA II)Zn2+, Thr199, His94Metal Coordination, H-Bond, π-π Stacking mdpi.com
Phosphoinositol 3-kinases (PI3Kα)Not SpecifiedHydrogen Bonds, etc. researchgate.net
1,2,4-triazine sulfonamidesSER-1331, LYS-1263, LYS-725, ARG-602, PRO-606, PHE-864, ASP-863, LYS-753, SER-783Hydrogen Bond, π-π Bond mdpi.com

Prediction of Ligand Conformation and Affinity

Molecular docking not only identifies binding modes but also predicts the three-dimensional conformation of the ligand within the active site and estimates its binding affinity through scoring functions. biointerfaceresearch.com This predictive power allows for the virtual screening of numerous derivatives to identify those with the most favorable binding energies. nih.gov For example, studies on piperazine (B1678402) sulfonamide analogs as α-amylase inhibitors have utilized molecular docking to establish structure-activity relationships (SAR) and understand the binding interactions of the most potent compounds. nih.gov The correlation between docking scores and experimentally determined inhibitory activities (e.g., IC50 values) helps to validate the computational models and guide the synthesis of more effective inhibitors. nih.gov

Molecular Dynamics Simulations for Dynamic Interaction Studies

While molecular docking provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the movements of atoms in a ligand-protein complex over time. youtube.com This technique is crucial for assessing the stability of binding interactions and understanding the conformational flexibility of both the ligand and the target protein. nih.gov MD simulations can confirm the stability of inhibitor-protein complexes predicted by docking and provide a more detailed interaction profile. nih.govnih.gov For instance, MD simulations have been used to study the absorption of CO2 in piperazine-activated solutions, providing insights into molecular distribution and interaction mechanisms on a molecular scale. researchgate.netmanchester.ac.uk In drug discovery, MD simulations can reveal how a ligand like a sulfonamide derivative behaves within the dynamic environment of a binding pocket, which can be critical for designing compounds with improved pharmacological properties. mdpi.com

In Silico ADME Prediction for Research Compound Prioritization

The journey of a drug from discovery to clinical application is heavily influenced by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADMET (ADME and toxicity) prediction has become an essential tool in the early stages of drug development to filter out compounds with unfavorable pharmacokinetic profiles. nih.govnih.gov Web-based tools and computational models are used to predict properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity. researchgate.net For sulfonamide derivatives, these predictions help in assessing their drug-likeness and identifying potential liabilities. mdpi.comnih.gov By combining the insights from molecular docking, MD simulations, and ADME predictions, researchers can prioritize the synthesis and further investigation of compounds that exhibit a promising balance of high potency, stability, and favorable pharmacokinetic properties. nih.gov

Table 2: Predicted ADMET Properties for Sulfonamide Derivatives
PropertyPredictionImplicationReference
Physicochemical PropertiesGood BioavailabilityPotential for oral drug formulation researchgate.net
Drug-LikenessSatisfies Lipinski's Rule of FiveGood candidate for oral drug researchgate.net
PharmacokineticsGood ProfileFavorable for drug development researchgate.net
ToxicityLow Risk (Varies by derivative)Indicates safety for further testing nih.govresearchgate.net

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation of N Methylpiperazine 1 Sulfonamide in Research

Spectroscopic Methodologies for Structural Confirmation and Interaction Studies

Spectroscopic techniques are indispensable for the detailed structural analysis of N-methylpiperazine-1-sulfonamide, providing insights into its conformation and molecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Binding Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamic behavior of N-methylpiperazine derivatives in solution. nih.gov Temperature-dependent ¹H NMR studies have been instrumental in characterizing the conformational isomers of related piperazine (B1678402) compounds. nih.govresearchgate.net These studies reveal that many piperazine derivatives exist as multiple conformers at room temperature due to the restricted rotation around the amide bond, which exhibits partial double-bond character. nih.govresearchgate.net

Furthermore, the piperazine ring itself can adopt various conformations, such as chair, boat, and twist-boat forms. researchgate.net The energy barriers for the interconversion between these conformations can be determined using NMR, providing valuable information about the molecule's flexibility and steric properties. nih.govresearchgate.net For instance, in some N-benzoylated piperazines, two distinct coalescence points have been observed in the ¹H NMR spectrum, corresponding to the amide bond rotation and the ring inversion, with activation energy barriers calculated to be between 56 and 80 kJ mol⁻¹. nih.gov

In the context of this compound, ¹H NMR would be expected to show characteristic signals for the N-methyl group as a singlet, and the piperazine ring protons as a series of multiplets. For example, in related N-methylpiperazine chalcones, the N-CH₃ protons appear as a singlet around 2.36 ppm, while the N-CH₂ protons of the piperazine ring resonate as triplets at approximately 3.42 and 2.57 ppm. mdpi.com These chemical shifts and coupling constants are sensitive to the molecule's conformation and its electronic environment.

Mass Spectrometry (MS) for Accurate Mass Determination in Research

Mass spectrometry (MS) is a fundamental technique for determining the precise molecular weight of this compound and its analogs, confirming their elemental composition. frontagelab.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements, typically with an error of less than 5 ppm, which is often sufficient to definitively establish the elemental formula of a molecule. frontagelab.comrsc.org

Different ionization techniques can be employed, with electrospray ionization (ESI) being common for polar molecules like piperazine derivatives, often observed as protonated molecules [M+H]⁺ in the positive ion mode. mdpi.com Tandem mass spectrometry (MS/MS) can further be used to fragment the parent ion, yielding characteristic product ions that provide structural information and aid in the identification of specific moieties within the molecule. mdpi.com For instance, in the analysis of related N-phenylpiperazine derivatives, the MS/MS spectrum reveals distinct fragmentation patterns that are unique to the compound's structure. nih.gov

Infrared (IR) Spectroscopy for Functional Group Presence and Changes

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. oregonstate.edu The IR spectrum provides a unique "fingerprint" of a molecule based on the vibrations of its chemical bonds. oregonstate.edulibretexts.org

Key characteristic absorptions for this compound would include:

N-H stretching: The sulfonamide group (SO₂NH₂) would exhibit characteristic N-H stretching vibrations. Primary amines and amides typically show two bands in the region of 3300-3500 cm⁻¹, which are generally sharper and less intense than the O-H bands of alcohols. oregonstate.edupressbooks.pub

S=O stretching: The sulfonyl group (S=O) will show strong, characteristic stretching absorptions in the regions of approximately 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).

C-H stretching: The methyl and piperazine methylene (B1212753) groups will display C-H stretching vibrations in the 2850-3000 cm⁻¹ range. libretexts.org

C-N stretching: The C-N bonds within the piperazine ring will have stretching vibrations that typically appear in the 1000-1350 cm⁻¹ region.

Changes in the position and intensity of these peaks can indicate molecular interactions, such as hydrogen bonding.

Chromatographic Purity Assessment and Isolation Techniques (e.g., HPLC, LC-MS)

Chromatographic methods are essential for assessing the purity of this compound and for isolating it from reaction mixtures or biological matrices.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of individual components in a mixture. When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for analysis, providing both retention time data from the chromatography and mass-to-charge ratio information from the mass spectrometer for each separated component. mdpi.comresearchgate.net

For instance, a reversed-phase HPLC method might utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of the this compound sample can be determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram.

The table below illustrates typical parameters for an LC-MS method that could be adapted for the analysis of this compound.

ParameterValue
Chromatography System UHPLC
Column C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.40 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Mass Spectrometer Triple Quadrupole (QQQ)
Ionization Mode Positive Electrospray Ionization (ESI+)

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a cornerstone in pharmacology for determining the affinity of a compound for a specific receptor. nih.gov This technique is crucial for characterizing the potential biological targets of this compound and its derivatives.

The principle of the assay involves incubating a radiolabeled ligand (a compound known to bind to the receptor of interest) with a source of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound (this compound). The test compound will compete with the radioligand for binding to the receptor.

By measuring the amount of radioactivity bound to the receptor at each concentration of the test compound, a competition curve can be generated. From this curve, the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The IC₅₀ value can then be used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity.

For example, in studies of related piperazine derivatives, radioligand binding assays have been used to determine their affinity for various receptors, such as serotonin (B10506) (5-HT) and dopamine (B1211576) (D₂) receptors. nih.govmdpi.com The results of these assays are typically presented in a table format, as shown below.

CompoundReceptorKi (nM)
Derivative X5-HT₁A8
Derivative Y5-HT₇126
Derivative ZD₂481

This data is vital for establishing the structure-activity relationship (SAR) of a series of compounds and for identifying promising candidates for further pharmacological investigation. nih.gov

Emerging Research Directions and Future Prospects for N Methylpiperazine 1 Sulfonamide in Chemical Biology

Design and Synthesis of N-Methylpiperazine-1-sulfonamide Based Chemical Probes

The rational design of chemical probes based on the this compound scaffold often begins with inspiration from the known binding modes of existing ligands. By analyzing how related molecules interact with their biological targets, researchers can design novel cores that optimize these interactions. For instance, a hybrid design concept was successfully used to create potent HIV-1 protease inhibitors by leveraging the binding modes of known drugs. osti.gov This approach led to the design of a novel bicyclic piperazine (B1678402) sulfonamide core that demonstrated a significant increase in both enzyme binding affinity and antiviral activity compared to its predecessors. nih.gov

A key consideration in the design process is metabolic stability. In many piperazine-containing compounds, the unsubstituted side of the ring can be susceptible to metabolic oxidation. osti.gov To counter this, researchers introduce functional groups, such as a methyl group, in a regio- and stereo-controlled manner. This strategic functionalization aims to block metabolic pathways while maintaining or enhancing the desired biological activity. osti.gov

The synthesis of these complex molecules involves multi-step chemical processes. A representative synthesis might start with a protected piperazine derivative, which then undergoes a series of reactions to build the final molecule. Key steps often include sulfonylation, oxidation, and coupling reactions to introduce various functional groups.

Table 1: Example Synthesis Scheme for a Piperazine Sulfonamide Core This table outlines a general synthetic approach as described in the literature for creating complex piperazine sulfonamide derivatives.

StepReagents and ConditionsPurpose
aPhSO2Cl, Hunig's base, CH2Cl2, -78 °C to RTIntroduction of the sulfonyl group.
bDess–Martin periodinane, CH2Cl2, 0 °COxidation of an alcohol to an aldehyde.
cK2CO3, 18-crown-6, (2-nitrobenzyl)triphenylphosphonium bromide, DME, RTWittig reaction to form an alkene.
dPearlman's catalyst, H2 balloon, CF3CH2OH, RTReduction of a nitro group to an amine.
e3,3-Bis(4-fluorophenyl)propanoic acid, T3P®, Hunig's base, EtOAc, RTAmide coupling to attach a side chain.
fTFA, CH2Cl2, RT, then Chiralpak® ADDeprotection and chiral separation of enantiomers.

Source: Adapted from research on the synthesis of HIV-1 protease inhibitors. osti.gov

This structured approach to design and synthesis allows for the systematic exploration of structure-activity relationships (SAR), leading to the development of highly potent and specific chemical probes for studying biological systems.

High-Throughput Screening Library Development from this compound Scaffolds

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of vast numbers of compounds. dovepress.com The development of focused chemical libraries built around a specific scaffold, such as this compound, is a powerful strategy to identify new biologically active molecules. nih.gov This scaffold is particularly attractive due to its proven presence in biologically active compounds, making it a "privileged" structure.

The process begins with the this compound core. Using combinatorial chemistry, diverse chemical moieties are systematically attached to various reactive points on the scaffold. This creates a large library of related but distinct molecules. The goal is to generate significant chemical diversity around a core structure known to have favorable properties for biological interactions.

These libraries can then be screened against a wide array of biological targets, including enzymes, receptors, and protein-protein interactions. nih.gov Modern HTS platforms can screen millions of compounds in a very short time, utilizing technologies like fiber-optic array scanning to identify "hits" – compounds that interact with the target. nih.gov For example, HTS campaigns have successfully identified novel inhibitors for targets like Werner syndrome protein (WRN) helicase from libraries containing sulfonyl/sulfonamide pyrimidine (B1678525) derivatives. nih.gov

Table 2: Representative Compound Libraries Used in High-Throughput Screening This table provides examples of large-scale diversity-based libraries used in HTS campaigns. A specialized this compound library would be a valuable addition to such collections.

Library NameNumber of CompoundsType
ChemDiv50,000Diversity-based
SPECS30,000Diversity-based
Chembridge23,500Diversity-based
Enamine-CNS Library47,360Focused (Blood-Brain Barrier Penetrant)
ChemDiv Kinase10,000Focused (Kinase Targeted)

Source: HTS @ The Nucleus, Stanford. stanford.edu

By developing and screening libraries based on the this compound scaffold, researchers can efficiently explore a targeted chemical space to discover novel probes and lead compounds for a multitude of biological targets.

Exploration of Polypharmacology and Multi-Target Directed Ligands

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an increasingly important concept in drug discovery. Designing Multi-Target Directed Ligands (MTDLs) is a deliberate strategy to address complex diseases that involve multiple pathways. mdpi.com The N-methylpiperazine moiety is a valuable structural element for creating such MTDLs due to its favorable physicochemical properties and ability to engage in diverse interactions with enzymes. mdpi.comsemanticscholar.org

Recent research has focused on incorporating the N-methylpiperazine group into various scaffolds to achieve dual inhibitory activity. A notable example is the development of N-methylpiperazine chalcones as dual inhibitors of Monoamine Oxidase-B (MAO-B) and Acetylcholinesterase (AChE), two enzymes implicated in neurodegenerative diseases like Alzheimer's. mdpi.comsemanticscholar.org

In these studies, the introduction of the N-methylpiperazine group was critical for imparting AChE inhibitory activity to a scaffold that was previously more selective for MAO-B. mdpi.com The small, bulky methyl group on the piperazine ring was found to significantly enhance the potency against AChE compared to its non-methylated counterparts. mdpi.comsemanticscholar.org This highlights how subtle modifications to the this compound scaffold can be used to fine-tune the polypharmacological profile of a molecule.

Table 3: Inhibitory Activity of N-Methylpiperazine Chalcones on MAO-B and AChE This table shows the half-maximal inhibitory concentrations (IC50) for selected compounds, demonstrating their dual-target activity.

CompoundTarget EnzymeIC50 (μM)
2b (4-methylpiperazine chalcone)AChE2.26
PC11 (desmethyl analog of 2b)AChE26.3
2f (4-methylpiperazine chalcone)AChE3.03
PC5 (desmethyl analog of 2f)AChE>10
2k (3-trifluoromethyl-4-fluorinated derivative)MAO-B0.71
2k (3-trifluoromethyl-4-fluorinated derivative)AChE8.10
2n (2-fluoro-5-bromophenyl derivative)MAO-B1.11
2n (2-fluoro-5-bromophenyl derivative)AChE4.32

Source: Adapted from studies on dual MAO-B/AChE inhibitors. mdpi.comsemanticscholar.org

The findings demonstrate that the N-methylpiperazine scaffold is a promising starting point for designing MTDLs. By strategically combining it with other pharmacophores, researchers can create single molecules capable of modulating multiple nodes in a disease network.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing pharmaceutical research by accelerating the discovery and optimization of new molecules. researchgate.netnih.gov While specific applications to this compound are emerging, the potential for AI/ML to enhance research on this scaffold is immense. These computational tools can process vast and complex datasets far more efficiently than traditional methods, providing predictive insights that can guide experimental work. nih.gov

In the context of this compound research, AI/ML models can be applied in several key areas. Machine learning algorithms, such as neural networks and random forests, can be trained on existing data from compound libraries to predict the biological activity of novel, virtual derivatives of the scaffold. researchgate.net This allows for the in silico screening of millions of potential compounds, prioritizing the most promising candidates for synthesis and laboratory testing, thereby saving significant time and resources.

Furthermore, AI can be used to predict pharmacokinetic properties, identify potential off-target effects, and even assist in the de novo design of entirely new molecules built around the this compound core. By analyzing genomic and proteomic data, AI can help identify new biological targets for which this scaffold might be suitable, expanding its therapeutic potential. nih.gov

Table 4: Potential Applications of AI/ML in this compound Research

Application AreaAI/ML TechniquePotential Impact
Virtual Screening Supervised Learning, Deep Neural NetworksRapidly predict the activity of novel derivatives against specific targets, prioritizing synthesis efforts. nih.gov
Property Prediction Quantitative Structure-Activity Relationship (QSAR) modelsPredict physicochemical and pharmacokinetic properties (e.g., solubility, permeability, metabolic stability).
Polypharmacology Prediction Machine Learning, Network AnalysisIdentify potential multiple targets for a single compound, guiding the design of MTDLs. researchgate.net
De Novo Design Generative Adversarial Networks (GANs), Reinforcement LearningDesign novel this compound derivatives with optimized, multi-parameter profiles.
Target Identification Genomic Data Analysis, Pathway ModelingIdentify new disease-relevant targets where the scaffold may be therapeutically effective. nih.gov

The integration of AI and ML promises to create a more efficient, data-driven research cycle, accelerating the journey from scaffold concept to functional chemical probe or therapeutic lead. researchgate.net

Q & A

Q. What are the standard synthetic routes for N-methylpiperazine-1-sulfonamide?

The compound is typically synthesized by reacting piperazine derivatives with sulfonyl chlorides. For example, sulfonamide derivatives of piperazine can be prepared by reacting piperazine with methyl sulfonyl chloride in the presence of a base like triethylamine. Microwave-assisted synthesis in DMF with Cs₂CO₃ has also been used for similar piperazine-sulfonamide hybrids to improve reaction efficiency .

Q. How is the structural confirmation of this compound achieved experimentally?

Key techniques include:

  • ¹H-NMR : To verify proton environments (e.g., chemical shifts for methyl and sulfonamide groups).
  • LCMS : For molecular ion peak validation (e.g., m/z matching calculated values).
  • Elemental analysis : To confirm purity and stoichiometry. These methods align with characterization protocols for analogous piperazine-sulfonamide derivatives .

Q. What biological activities have been explored for this compound derivatives?

Piperazine-sulfonamide hybrids are studied for:

  • Antimicrobial activity : Modifications like fluorophenyl or hydroxyethyl groups enhance interactions with bacterial targets .
  • Enzyme inhibition : Sulfonamide moieties often target carbonic anhydrases or proteases .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

  • Microwave irradiation : Reduces reaction time (e.g., from hours to minutes) and improves yields in DMF with Cs₂CO₃ .
  • Solvent/base selection : Polar aprotic solvents (e.g., DMF) and strong bases (e.g., K₂CO₃) enhance nucleophilic substitution efficiency .

Q. What structural modifications enhance bioactivity in piperazine-sulfonamide derivatives?

  • Hydrophilic groups : Hydroxyethyl or sulfamoylphenyl substituents improve solubility and target binding .
  • Electron-withdrawing groups : Fluorine or nitro groups increase metabolic stability and antimicrobial potency .

Q. Which analytical methods are critical for assessing purity and crystallinity?

  • HPLC : Quantifies impurities using sulfonamide-specific retention times .
  • XRPD/TGA-DSC : Evaluates crystallinity and thermal stability, as demonstrated for related sulfonamide salts .

Q. How can contradictions in reported synthesis protocols be resolved?

  • Comparative analysis : Contrast reaction parameters (e.g., solvent, temperature) from conflicting studies. For example, microwave vs. conventional heating may explain yield disparities .
  • Replication studies : Validate reproducibility under controlled conditions .

Q. What factors influence the stability of this compound under storage?

  • Hygroscopicity : Hydrochloride salts may require desiccants to prevent moisture absorption .
  • Temperature : Long-term storage at -20°C is recommended for similar sulfonamides to avoid degradation .

Q. How can pharmacokinetic properties be optimized for therapeutic applications?

  • LogP adjustments : Introducing polar groups (e.g., hydroxyethyl) reduces lipophilicity, improving solubility .
  • CYP enzyme profiling : Screening for CYP inhibition (e.g., CYP3A4) mitigates metabolic instability .

Q. What alternative synthetic routes exist for complex derivatives?

  • Aminolysis of sulfonates : Avoids harsh conditions by using p-nitrophenylsulfonates .
  • Multi-step protocols : Sequential alkylation/sulfonylation steps enable precise functionalization .

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N-methylpiperazine-1-sulfonamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.